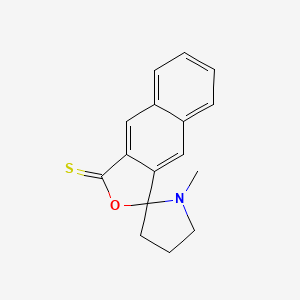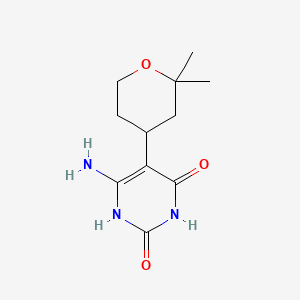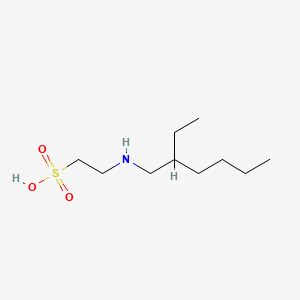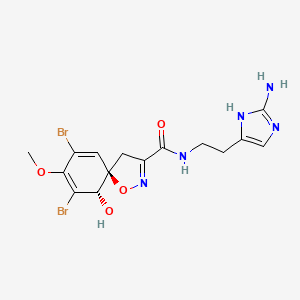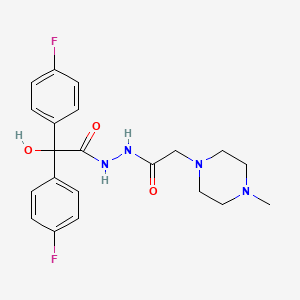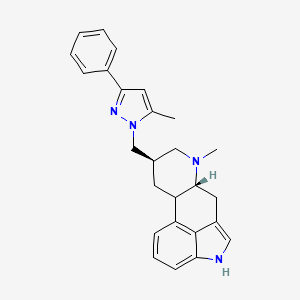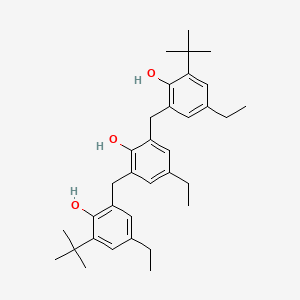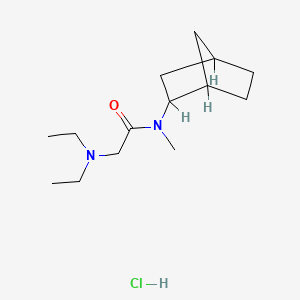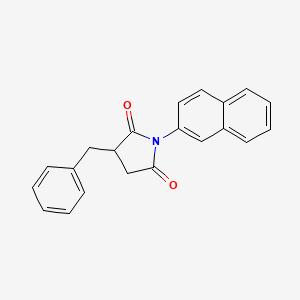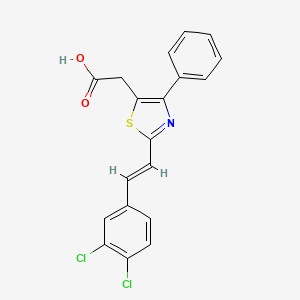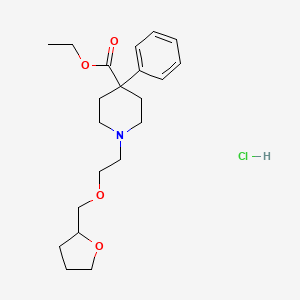
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2 It is a derivative of the morphanthridine class of compounds, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 5,6-dihydro-5-(2-piperidinoethyl)-morphanthridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form secondary amines
Substitution: Nucleophilic substitution reactions on the piperidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Ion Channels: Modulation of ion channel activity, affecting cellular signaling
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: An opioid analgesic with a similar core structure but different functional groups
Codeine: Another opioid with structural similarities but distinct pharmacological properties
Papaverine: A vasodilator with a related chemical structure
Uniqueness
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
110531-90-3 |
|---|---|
Molekularformel |
C21H28Cl2N2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-(2-piperidin-1-ylethyl)-6,11-dihydrobenzo[c][1]benzazepine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-6-12-22(13-7-1)14-15-23-17-20-10-3-2-8-18(20)16-19-9-4-5-11-21(19)23;;/h2-5,8-11H,1,6-7,12-17H2;2*1H |
InChI-Schlüssel |
SEHWPBKATSKHOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2CC3=CC=CC=C3CC4=CC=CC=C42.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


